4-tert-butyl-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 4-tert-butyl-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole under appropriate conditions to yield the desired benzamide . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Chemical Reactions Analysis
4-tert-butyl-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, thereby affecting cellular processes. The thiazole ring in the compound is crucial for its binding to these targets, which can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-tert-butyl-N-(1,3-thiazol-2-yl)benzamide can be compared with other benzamide derivatives such as:
N-(4-tert-butyl-thiazol-2-yl)-2-chlorobenzamide: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and biological activity.
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides: These compounds have been studied for their neuraminidase inhibitory activity, highlighting their potential as antiviral agents.
Properties
CAS No. |
303064-92-8 |
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Molecular Formula |
C14H16N2OS |
Molecular Weight |
260.36 g/mol |
IUPAC Name |
4-tert-butyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H16N2OS/c1-14(2,3)11-6-4-10(5-7-11)12(17)16-13-15-8-9-18-13/h4-9H,1-3H3,(H,15,16,17) |
InChI Key |
ZJAQBIMUSPDQDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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